9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic compound with the molecular formula C20H20ClNO3. This compound is part of the acridine family, known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-methoxybenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and subsequent oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various acridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(3-Methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(2-Hydroxy-3-methoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
What sets 9-(2-Chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and methoxy groups enhances its potential for various substitution reactions, while the acridine core provides a scaffold for DNA intercalation and enzyme inhibition .
Properties
CAS No. |
853312-85-3 |
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Molecular Formula |
C24H28ClNO3 |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
9-(2-chloro-3-methoxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C24H28ClNO3/c1-23(2)9-14-20(16(27)11-23)19(13-7-6-8-18(29-5)22(13)25)21-15(26-14)10-24(3,4)12-17(21)28/h6-8,19,26H,9-12H2,1-5H3 |
InChI Key |
XVOMQDSBLWWKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)Cl)C(=O)C1)C |
Origin of Product |
United States |
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